Levonorgestrel Impurity C, chemically known as [2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-2-yl)-N,N-dimethylethanamine], is a recognized impurity arising during the commercial manufacturing of the antimigraine drug Rizatriptan benzoate []. It's classified as an organic impurity and is of particular interest in pharmaceutical research due to its potential presence in the final drug product.
Levonorgestrel Impurity C is a chemical compound that arises as a byproduct during the synthesis and storage of levonorgestrel, a synthetic progestogen commonly used in contraceptive formulations. The identification and quantification of impurities like Levonorgestrel Impurity C are crucial for ensuring the purity and efficacy of pharmaceutical products. This compound has the Chemical Abstracts Service number 1337972-89-0 and is classified under various impurity categories related to levonorgestrel.
Levonorgestrel Impurity C is primarily generated during the synthetic process of levonorgestrel itself, which is derived from methoxydienone through several chemical reactions. The classification of this compound falls under pharmaceutical impurities, specifically those associated with steroidal compounds. Understanding its formation is essential for quality control in pharmaceutical manufacturing.
The synthesis of Levonorgestrel Impurity C typically involves the following steps:
Levonorgestrel Impurity C has a specific molecular structure that can be analyzed through various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. Its empirical formula is with a molecular weight of approximately 312.45 g/mol. The structural characteristics are vital for understanding its chemical behavior and interactions within biological systems .
Levonorgestrel Impurity C can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions.
Levonorgestrel primarily acts by binding to progesterone and androgen receptors, which modulates hormonal pathways involved in reproductive functions. Its mechanism includes:
The pharmacokinetics indicate that maximum serum concentrations are achieved within 1.5 to 2.6 hours post-administration.
Levonorgestrel Impurity C exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in pharmaceutical formulations .
Levonorgestrel Impurity C is primarily utilized in scientific research for:
Research on impurities like Levonorgestrel Impurity C contributes significantly to enhancing drug safety and efficacy in clinical applications.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4